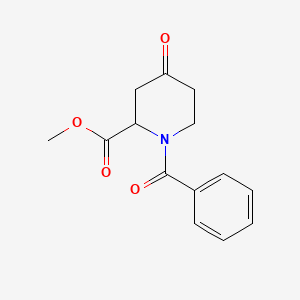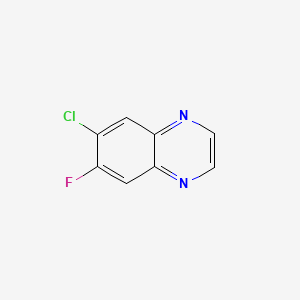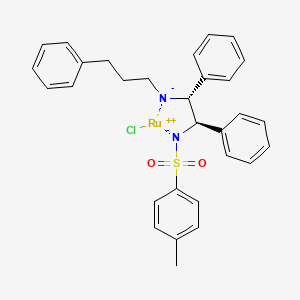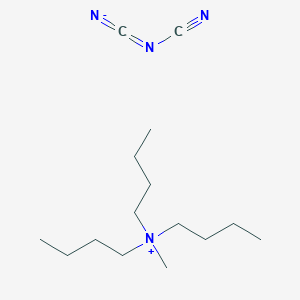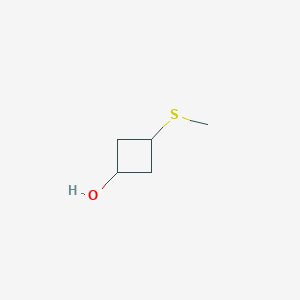
3-(Methylsulfanyl)cyclobutan-1-ol
Übersicht
Beschreibung
3-(Methylsulfanyl)cyclobutan-1-ol is a cyclic compound that has been synthesized for its potential applications in scientific research. This compound is a member of the cyclobutanone family and has been shown to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis of α-Methylene-γ-Butyrolactones : A study by Fujiwara, Morita, & Takeda (1989) describes the use of a cyclobutanol derivative, similar to 3-(Methylsulfanyl)cyclobutan-1-ol, in the synthesis of α-methylene-γ-butyrolactones. This process involves treating cyclobutanol with Grignard reagent or aryllithium, followed by several chemical treatments to yield the final product.
Preparation of Pyrimidine Derivatives : Frieden et al. (1998) have demonstrated the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine using a related cyclobutanol compound Frieden, Giraud, Reese, & Song (1998). This involves a cycloaddition reaction followed by a series of transformations to achieve the final pyrimidine derivatives.
Chromene Synthesis : A study by Bernard et al. (2004) explores the use of cyclobutanols in the synthesis of chromenes, a class of organic compounds. One of the cyclobutanols was used as a precursor in synthesizing capsorubin, a carotenoid pigment Bernard, Floris, Frongia, Piras, & Secci (2004).
Formation of Cyclobutane Carboxylic Acids : Gaoni (1988) describes the synthesis of α-amino cyclobutane carboxylic acids, using 1-(arylsulfonyl) bicyclobutanes, which can be related to 3-(Methylsulfanyl)cyclobutan-1-ol in structural aspects Gaoni (1988).
Preparation of Bicyclo[2.1.1]hexanes : Gaoni (1989) also conducted research on new 3-substituted bicyclobutanes and their reactions, which can be parallel to the reactions of 3-(Methylsulfanyl)cyclobutan-1-ol Gaoni (1989).
Synthesis of Tetrahydrodibenzofuran : Yamashita et al. (2004) explored the stereoconvergent transformation of benzo[b]cyclobuta[d]pyrans to tetrahydrodibenzofuran-4-ols, a method potentially applicable to compounds like 3-(Methylsulfanyl)cyclobutan-1-ol Yamashita, Inaba, Shimizu, Kawasaki, & Ohta (2004).
Formation of Cyclobutanone and Cyclobutanol : Roberts & Sauer (1949) investigated methods for preparing cyclobutanone and cyclobutanol from methylenecyclobutane, which can offer insights into the chemistry of 3-(Methylsulfanyl)cyclobutan-1-ol Roberts & Sauer (1949).
Cycloaddition Reactions of Cyclobutenes : Niwayama & Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate and studied its thermolysis, which relates to the chemical behavior of cyclobutanol derivatives Niwayama & Houk (1992).
Eigenschaften
IUPAC Name |
3-methylsulfanylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFROXSEJKSZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)cyclobutan-1-ol | |
CAS RN |
1935995-41-7 | |
| Record name | 3-(methylsulfanyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)
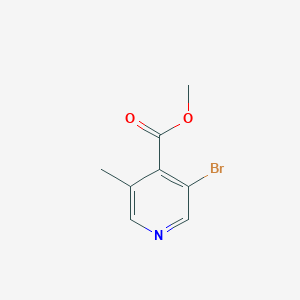
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)
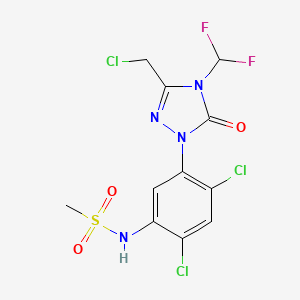
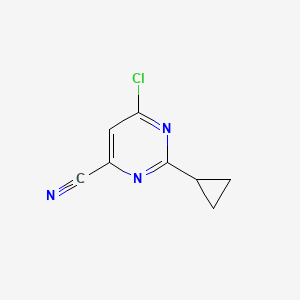
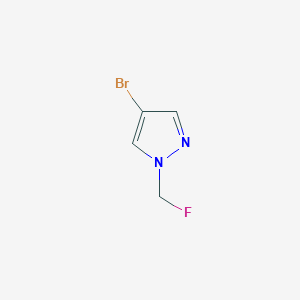
![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
